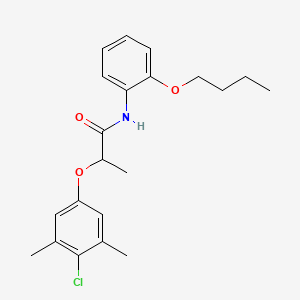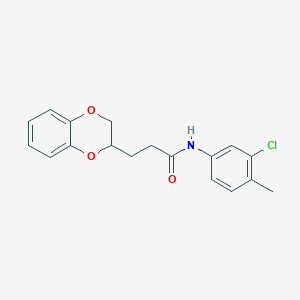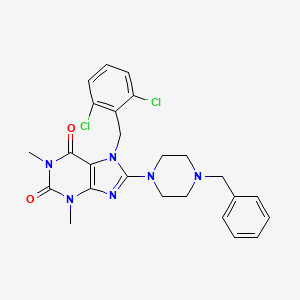![molecular formula C22H28N2O4S B4177550 N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. BAY 41-2272 belongs to a class of compounds called sGC stimulators, which are known to enhance the activity of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in regulating various physiological processes in the body. In Additionally, we will list several future directions for further research on this promising compound.
Applications De Recherche Scientifique
BAY 41-2272 has been the subject of extensive research due to its potential therapeutic applications. One of the main areas of interest is in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries that supply the lungs. BAY 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in animal models of PAH, and clinical trials have demonstrated its efficacy in improving exercise capacity and hemodynamic parameters in patients with PAH.
In addition to its potential use in PAH, BAY 41-2272 has also been studied for its effects on other physiological processes, such as platelet aggregation, inflammation, and angiogenesis. It has been shown to inhibit platelet aggregation and reduce inflammation in animal models, and may have potential applications in the treatment of cardiovascular disease and cancer.
Mécanisme D'action
BAY 41-2272 exerts its effects by stimulating the activity of N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By enhancing the activity of N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, BAY 41-2272 increases the production of cGMP, leading to relaxation of smooth muscle cells and vasodilation, as well as inhibition of platelet aggregation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BAY 41-2272 are largely mediated by its effects on cGMP signaling. By increasing cGMP levels, BAY 41-2272 promotes vasodilation and reduces vascular resistance, leading to improved blood flow and oxygen delivery to tissues. It also inhibits platelet aggregation and reduces inflammation, which may have beneficial effects in the treatment of cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for use in lab experiments. It is a highly specific and potent N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide stimulator, with minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. BAY 41-2272 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. Additionally, its effects may be influenced by other factors, such as the presence of other signaling molecules or disease states.
Orientations Futures
There are several future directions for further research on BAY 41-2272. One area of interest is in the development of more potent and selective N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide stimulators, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of BAY 41-2272 on platelet aggregation, inflammation, and angiogenesis, which may have important implications for the treatment of cardiovascular disease and cancer. Finally, clinical trials are needed to determine the long-term safety and efficacy of BAY 41-2272 in the treatment of various diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-29(26,27)24(16-22(25)23-19-10-6-3-7-11-19)20-12-14-21(15-13-20)28-17-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZKFYJSMKSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[4-(benzyloxy)phenyl]-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)

![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)

![12-(3-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177529.png)
![N-(4-methoxyphenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea](/img/structure/B4177541.png)
![4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4177553.png)
![3-methyl-1-phenylimidazo[1,5-a]pyridine oxalate](/img/structure/B4177558.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methoxybenzamide](/img/structure/B4177563.png)